
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol . This compound is characterized by a cyclopropane ring substituted with a methanesulfonyl group and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents . One common method is the reaction of alkenes with diazomethane or other carbene precursors under controlled conditions to form the cyclopropane ring . The methanesulfonyl group can be introduced through sulfonylation reactions, while the aldehyde group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yields and purity . The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Sulfonamide or sulfonate derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the methanesulfonyl group can participate in nucleophilic substitution reactions . These reactions can modify biological molecules or create new chemical entities with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
2-(2-Methylsulfonylpropan-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with a different sulfonyl group, affecting its reactivity and applications.
Uniqueness
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the methanesulfonyl and aldehyde groups on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O3S |
|---|---|
Molekulargewicht |
190.26 g/mol |
IUPAC-Name |
2-(2-methylsulfonylpropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3S/c1-8(2,12(3,10)11)7-4-6(7)5-9/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
IZXCZGYVCSEPIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC1C=O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


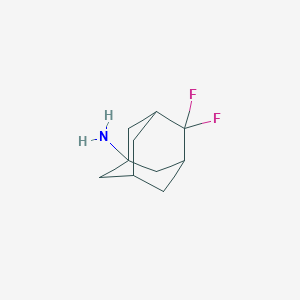

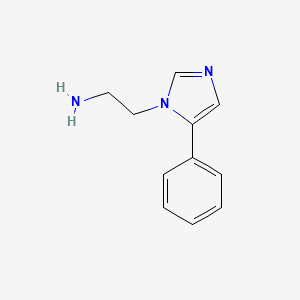
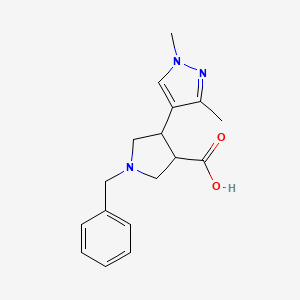
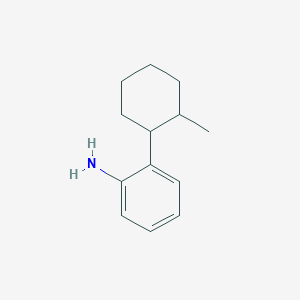
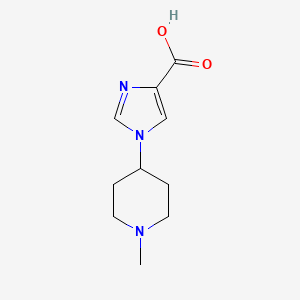
![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
![(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)
![3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)

![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
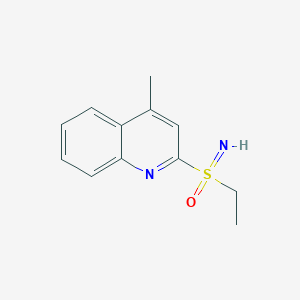
![N-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13225786.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine](/img/structure/B13225788.png)
